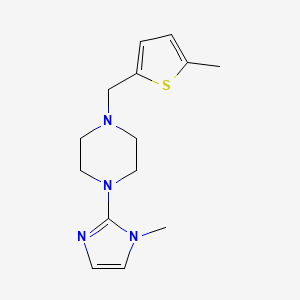

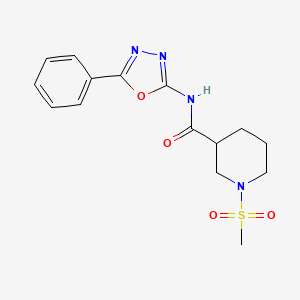

![molecular formula C17H17ClN2O2S B2795414 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-78-8](/img/structure/B2795414.png)

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is known to possess unique biochemical and physiological effects, making it an attractive candidate for further research.

Scientific Research Applications

Catalytic Applications

Ionic Liquid Catalysis : Novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have been designed to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles through one-pot multi-component condensation. This process exemplifies the utility of imidazole derivatives in facilitating complex chemical reactions under solvent-free conditions, showcasing their environmental benefits and efficiency (Zolfigol et al., 2013).

Metal Complex Formation : Research on compounds like 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene has led to the synthesis of novel metal complexes. These studies provide insights into the structural arrangements and electrochemical interactions of such complexes, which are crucial for developing advanced materials and catalysts (Bermejo et al., 2000).

Synthesis of Novel Compounds

- Benzimidazole Derivatives : The condensation of benzene-1,2-diamine with aromatic aldehydes catalyzed by ionic liquids such as 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 highlights the role of sulfonic acid functionalized imidazolium salts in synthesizing benzimidazole derivatives. These reactions emphasize the adaptability of imidazole derivatives in creating structurally diverse and potentially bioactive compounds (Khazaei et al., 2011).

Environmental and Green Chemistry

- Green Synthesis : The use of Brønsted acidic ionic liquids like 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate for the synthesis of tetrasubstituted imidazoles under solvent-free conditions is a prime example of green chemistry. This method demonstrates the environmental advantages of utilizing ionic liquids as catalysts, which can be recycled and reused, thus reducing waste and the need for hazardous solvents (Davoodnia et al., 2010).

High-Temperature Applications

- Proton Exchange Membrane Fuel Cells : The doping of imidazolium polysulfone with phosphoric acid to create novel acid–base polymer membranes for high-temperature proton exchange membrane fuel cells showcases the advanced applications of imidazole derivatives. These membranes exhibit significant proton conductivity and tensile strength at elevated temperatures, offering promising materials for sustainable energy technologies (Yang et al., 2012).

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVQXNHWMDCYCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

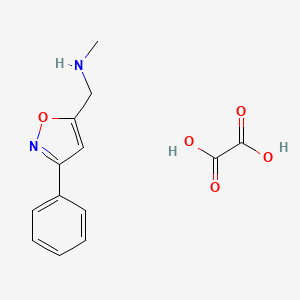

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)

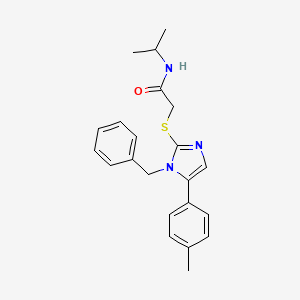

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)

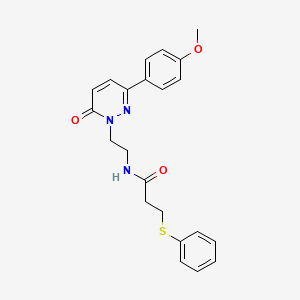

![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)